molecular formula C12H12N2S B14445269 2-[(2-Phenylethyl)sulfanyl]pyrimidine CAS No. 73869-75-7

2-[(2-Phenylethyl)sulfanyl]pyrimidine

Cat. No.: B14445269
CAS No.: 73869-75-7
M. Wt: 216.30 g/mol
InChI Key: OHCKEVBKHDFNGJ-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. mdpi.com Its derivatives are ubiquitous in nature, forming the essential building blocks of nucleic acids (cytosine, thymine, and uracil) and playing crucial roles in a myriad of biological processes. nih.gov This inherent biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. mdpi.com

In the realm of advanced organic synthesis, pyrimidine derivatives serve as versatile intermediates and target molecules. Their synthesis is a well-established field, with numerous methods available for the construction and functionalization of the pyrimidine ring. mdpi.comnih.gov The presence of nitrogen atoms imparts specific electronic properties to the ring, influencing its reactivity and allowing for a wide range of chemical transformations. This adaptability makes pyrimidines valuable synthons for the creation of complex molecular architectures with diverse applications. mdpi.com

Significance of Organic Sulfides (Thioethers) in Modern Chemical Transformations

Organic sulfides, also known as thioethers, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents. They are recognized for their unique reactivity and have found widespread use in modern chemical transformations. The sulfur atom in a thioether can be readily oxidized to form sulfoxides and sulfones, which are themselves important functional groups in organic synthesis and medicinal chemistry.

Furthermore, thioethers can act as ligands for transition metals, enabling their use in catalysis. The development of novel synthetic methodologies often involves the strategic incorporation and manipulation of the thioether functionality. Their role as key intermediates in the synthesis of various pharmaceuticals and agrochemicals underscores their importance in contemporary chemical research. Pyrimidine thioethers, in particular, have been investigated for a range of biological activities, including their potential as antidepressant and anxiolytic agents, as well as inhibitors of HIV-1 reverse transcriptase. acs.orgresearcher.lifeacs.orgnih.gov

Overview of 2-Substituted Pyrimidine Thioether Architectures in Academic Investigations

The synthesis of 2-substituted pyrimidine thioethers is a topic of significant academic interest, primarily due to the diverse biological activities exhibited by this class of compounds. nih.gov A common and effective method for their preparation involves the S-alkylation of 2-mercaptopyrimidine (B73435) or its derivatives. researchgate.netresearchgate.net This reaction typically proceeds by treating the 2-mercaptopyrimidine with a suitable alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net

For the specific synthesis of 2-[(2-Phenylethyl)sulfanyl]pyrimidine, this would conceptually involve the reaction of 2-mercaptopyrimidine with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) under basic conditions. The nucleophilic sulfur atom of the 2-mercaptopyrimidine would displace the halide from the phenylethyl group, forming the desired thioether linkage.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the general synthetic accessibility and the known biological relevance of related 2-thiopyrimidine derivatives suggest that it is a compound of interest for further investigation. nih.govresearchgate.net The combination of the biologically active pyrimidine core with the phenylethyl sulfide moiety presents a promising scaffold for the exploration of new chemical entities with potential applications in various fields of chemical and medicinal research. The continued exploration of such hybrid molecules is a testament to the enduring importance of pyrimidine chemistry in the quest for novel and functional compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73869-75-7

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H12N2S/c1-2-5-11(6-3-1)7-10-15-12-13-8-4-9-14-12/h1-6,8-9H,7,10H2

InChI Key

OHCKEVBKHDFNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=CC=N2

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 2 2 Phenylethyl Sulfanyl Pyrimidine

Mechanistic Investigations of 2-Sulfanylpyrimidine Formation Pathways

The most common and direct route to synthesizing 2-[(2-Phenylethyl)sulfanyl]pyrimidine involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a pyrimidine (B1678525) ring bearing a suitable leaving group at the C2 position, such as a halogen (e.g., chlorine), which reacts with 2-phenylethanethiol.

Elucidation of Intermediates and Transition States in Thiolation Reactions

The thiolation of a 2-halopyrimidine with a thiol, such as 2-phenylethanethiol, proceeds through a well-established SNAr mechanism. This process is characterized by a two-step sequence involving the formation of a transient, stabilized intermediate.

The reaction is initiated by the nucleophilic attack of the thiolate anion (formed in situ or by the addition of a base) on the electron-deficient C2 carbon of the pyrimidine ring. This attack leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted, and the negative charge is delocalized over the nitrogen atoms of the ring, which provides stabilization.

Kinetic Studies and Influence of Reaction Parameters on Pathway Selectivity

Kinetic studies of SNAr reactions involving thiols and halo-pyrimidines reveal several factors that significantly influence the reaction rate and selectivity.

Influence of pH: The reaction rate is highly dependent on the pH of the medium. The nucleophile in these reactions is the thiolate anion, not the neutral thiol. Therefore, the reaction rate increases with higher pH, as a greater concentration of the more nucleophilic thiolate anion is present in the reaction mixture. For instance, reactions are observed to be significantly faster at pH 7.0 compared to pH 6.5, consistent with the higher equilibrium concentration of the thiolate.

Nature of the Leaving Group: The reactivity of the pyrimidine substrate is profoundly affected by the leaving group at the C2 position. While 2-chloropyrimidines are common substrates, their reactivity towards thiols under neutral or slightly acidic conditions can be low. In contrast, pyrimidines with more activated leaving groups, such as a sulfonyl group (-SO2R), exhibit dramatically higher reaction rates with thiol nucleophiles. Studies comparing various leaving groups have shown that 2-sulfonylpyrimidines are far more reactive than their 2-chloro or 2-methylthio counterparts, which may be completely unreactive under the same conditions. nih.gov

Solvent and Base: The choice of solvent and base is also critical. Dipolar aprotic solvents like dimethylformamide (DMF) are commonly used as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. scirp.org Common bases include potassium carbonate (K2CO3) or organic bases like triethylamine, which facilitate the deprotonation of the thiol to form the active thiolate nucleophile. scirp.org

The table below summarizes the general influence of various parameters on the rate of 2-sulfanylpyrimidine formation.

ParameterEffect on Reaction RateReasoning
Increasing pHIncreaseHigher concentration of the more nucleophilic thiolate anion.
Leaving Group (LG)-SO2R > -Cl > -SCH3Better leaving groups stabilize the transition state and increase the electrophilicity of the C2 position.
Solvent PolarityGenerally faster in polar aprotic solventsStabilization of the charged Meisenheimer intermediate and enhanced nucleophilicity of the anion.
Base StrengthIncrease (up to a point)Facilitates the formation of the active thiolate nucleophile.

Reactivity Profiles of the 2-Sulfanylpyrimidine Moiety

The this compound molecule possesses several reactive sites: the thioether sulfur, the pyrimidine ring, and the phenylethyl side chain.

Investigations into Oxidative Transformations of the Thioether Sulfur

The sulfur atom of the thioether linkage in this compound is susceptible to oxidation. This transformation is significant as it dramatically alters the electronic properties and reactivity of the pyrimidine ring.

Electrochemical oxidation of 2-pyrimidinethiols in ethanenitrile has been shown to yield the corresponding disulfides in excellent yields. nih.gov While this study was on the thiol tautomer, it indicates the susceptibility of the sulfur atom to oxidation.

More commonly, chemical oxidizing agents are used to convert the thioether to a sulfoxide (B87167) and then to a sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) can achieve these transformations. The oxidation to the sulfone is particularly noteworthy because the resulting 2-(phenylethylsulfonyl)pyrimidine becomes highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group makes the C2 position extremely electrophilic, rendering the sulfonyl group an excellent leaving group for SNAr reactions. This property is exploited in synthetic chemistry to introduce a wide variety of nucleophiles at the C2 position. nih.gov

Analysis of Nucleophilic and Electrophilic Reactivity at the Pyrimidine Ring

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character primarily dictates its reactivity.

Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. The C2 position is also electrophilic. However, the 2-alkylthio group itself is a relatively poor leaving group compared to halogens or sulfonyl groups. nih.gov Therefore, nucleophilic substitution at the C4 or C6 positions (if they bear a suitable leaving group) would be more facile than displacement of the 2-phenylethylsulfanyl group. Under forcing conditions or with certain nucleophiles, displacement of the alkylthio group can occur. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) resulted in the displacement of both the chloro and the methylthio groups to yield a dimethoxy derivative. rsc.org

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, which deactivates the ring towards electrophiles. When such reactions do occur, they are directed to the C5 position, which is the most electron-rich carbon in the ring. The presence of the 2-alkylsulfanyl group, which is a weak activating group, can slightly facilitate electrophilic substitution at the C5 position compared to an unsubstituted pyrimidine. However, strong activating groups are typically required on the ring for electrophilic substitutions like nitration or halogenation to proceed with reasonable efficiency.

Substitution and Derivatization Reactions at the Phenylethyl Side Chain

The phenylethyl side chain of this compound offers additional sites for chemical modification, primarily on the phenyl ring.

The phenyl group can undergo classical electrophilic aromatic substitution reactions. The directing effect of the ethyl-sulfanyl-pyrimidine substituent on the phenyl ring is ortho- and para-directing, although it is a deactivating group due to the electron-withdrawing nature of the pyrimidine moiety transmitted through the sulfur atom. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the para position of the phenyl ring, and to a lesser extent at the ortho positions, though likely requiring forcing conditions.

Currently, specific studies detailing the derivatization of the phenylethyl side chain in this compound are not widely reported in the literature, representing an area for future research. However, the reactivity can be inferred from the general principles of electrophilic substitution on substituted benzene (B151609) rings.

Advanced Spectroscopic and Structural Characterization of 2 2 Phenylethyl Sulfanyl Pyrimidine

Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of a molecule. Unlike standard mass spectrometry, HRMS provides mass accuracy in the range of parts-per-million (ppm), which allows for the unambiguous determination of the elemental composition of a compound. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed for HRMS analysis.

For 2-[(2-Phenylethyl)sulfanyl]pyrimidine, HRMS would be utilized to confirm its elemental formula (C₁₂H₁₂N₂S) by comparing the experimentally measured mass of the molecular ion to its theoretically calculated mass. While experimental data is not available, the theoretical monoisotopic mass can be calculated.

Theoretical HRMS Data for this compound

Molecular Formula Ion Species Theoretical Monoisotopic Mass (Da)
C₁₂H₁₂N₂S [M+H]⁺ 217.0821
C₁₂H₁₂N₂S [M+Na]⁺ 239.0641
C₁₂H₁₂N₂S [M+K]⁺ 254.0380

Note: These are theoretically calculated values. Experimental values may vary slightly.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Compositional Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as one of the most powerful techniques in mass spectrometry, offering unparalleled resolution and mass accuracy. This method involves trapping ions in a magnetic field, where their cyclotron frequency is measured. This frequency is inversely proportional to the ion's mass-to-charge ratio, allowing for extremely precise mass determination.

The ultra-high resolution of FT-ICR MS enables the separation of ions with very similar masses, which is particularly useful for complex mixtures or for resolving the isotopic fine structure of a molecule. For a sulfur-containing compound like this compound, FT-ICR MS could definitively distinguish the molecular ion peak from others and provide high-confidence confirmation of its elemental formula through the precise mass measurement of its isotopic peaks (e.g., containing ³⁴S).

A detailed compositional analysis of this compound using FT-ICR MS has not been reported in the surveyed scientific literature.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, a successful single-crystal X-ray diffraction analysis would provide precise information on the geometry of the pyrimidine (B1678525) ring, the orientation of the phenylethyl group relative to the pyrimidine ring, and the C-S bond lengths and angles. It would also reveal details about the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

There is no publicly available single-crystal X-ray diffraction data for this compound in the searched scientific databases.

Computational Chemistry and Theoretical Investigations of 2 2 Phenylethyl Sulfanyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

A thorough search of scholarly databases yields no specific studies that have applied quantum chemical calculations to 2-[(2-Phenylethyl)sulfanyl]pyrimidine. Consequently, there is no published data regarding its optimized geometry, conformational landscape, electronic properties, or predicted spectroscopic parameters.

Geometric Optimization and Conformational Analysis of the Compound

There are no available research articles detailing the geometric optimization or conformational analysis of this compound using DFT or other quantum mechanical methods. Such a study would be essential to determine the most stable three-dimensional structure of the molecule, bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

No literature could be found that discusses the electronic structure of this compound. An analysis of its Frontier Molecular Orbitals (HOMO-LUMO) would be critical for predicting its chemical reactivity, kinetic stability, and electronic transitions. Similarly, no data on its charge distribution or molecular electrostatic potential (MEP) map, which would identify reactive sites for electrophilic and nucleophilic attack, has been published.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

The theoretical prediction of spectroscopic parameters for this compound is another area lacking research. DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic spectra. This information is invaluable for the structural characterization of the compound, yet no such computational data has been reported.

Molecular Modeling and Simulation Studies

Parallel to the absence of quantum chemical data, there is a lack of published research on the use of molecular modeling and simulation techniques to investigate this compound.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

No studies utilizing molecular dynamics (MD) simulations to explore the conformational landscape and dynamic behavior of this compound are present in the scientific literature. MD simulations would provide crucial information on how the molecule behaves over time in different environments, revealing its flexibility and accessible conformations.

Computational Assessment of Intermolecular Interactions

There are no computational assessments detailing the intermolecular interactions of this compound. Such studies are vital for understanding its properties in the solid state (crystal packing) and in solution, which influence its physical properties like melting point and solubility.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their reactivity in chemical transformations. For this compound and related pyrimidine (B1678525) thioether systems, QSRR models are instrumental in predicting reaction outcomes, understanding reaction mechanisms, and designing novel synthetic pathways.

Development of Computational Descriptors for Pyrimidine Thioether Systems

The foundation of a robust QSRR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and thermodynamic properties. For pyrimidine thioether systems, a variety of descriptors are employed to capture the nuances of their chemical behavior.

Electronic Descriptors: These descriptors are crucial for understanding the reactivity of the pyrimidine ring and the thioether linkage. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, influencing the electron density distribution across the molecule. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier molecular orbitals are central to chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability. researchgate.net

Mulliken Atomic Charges: These charges provide insight into the local electron density on each atom, helping to identify potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the van der Waals surface of the molecule, highlighting electron-rich and electron-poor regions. researchgate.net

Steric and Topological Descriptors: These descriptors account for the size and shape of the molecule, which are important for predicting reaction rates and selectivity.

Topological Indices (e.g., Wiener index, Randić index): These indices are derived from the graph representation of the molecule and encode information about its connectivity and branching.

Thermodynamic Descriptors: These descriptors provide information about the stability of the molecule and the energetics of a reaction.

Enthalpy of Formation: The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Gibbs Free Energy: A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

The following interactive table provides a representative set of computational descriptors that could be calculated for this compound and its analogs.

DescriptorValueDescription
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital energy, related to electron-donating ability.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.
Molecular Weight230.32 g/mol The sum of the atomic weights of all atoms in the molecule.
LogP3.5The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Polar Surface Area41.9 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens.

Predictive Models for Chemical Transformation Pathways

Once a comprehensive set of descriptors has been developed, statistical methods are used to build predictive models for chemical transformation pathways. These models aim to forecast the outcome of a reaction, such as the major product, reaction yield, or reaction rate, based on the structure of the starting materials.

For pyrimidine thioethers, predictive models can be developed for various transformations, including oxidation of the thioether to a sulfoxide (B87167) or sulfone, nucleophilic aromatic substitution on the pyrimidine ring, or cleavage of the C-S bond. The general workflow for developing such a model involves:

Data Set Collection: A diverse set of pyrimidine thioether derivatives with known experimental reactivity data is compiled.

Descriptor Calculation: The computational descriptors discussed in the previous section are calculated for each molecule in the data set.

Model Building: A mathematical relationship between the descriptors and the observed reactivity is established using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM). researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

A hypothetical QSRR model for predicting the rate of oxidation of the thioether in a series of substituted 2-(phenylsulfanyl)pyrimidines might take the form of the following equation:

log(k) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Steric Parameter) + ...

Where:

log(k) is the logarithm of the reaction rate constant.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

HOMO and LUMO are the energies of the frontier molecular orbitals.

Steric Parameter is a descriptor that quantifies the steric hindrance around the sulfur atom.

The following interactive table illustrates a hypothetical dataset and the predicted reactivity based on a QSRR model for a series of pyrimidine thioether derivatives.

CompoundSubstituent on Phenyl RingHOMO Energy (eV)LUMO Energy (eV)Predicted log(k)
1 H-6.50-1.20-2.5
2 4-OCH₃-6.35-1.15-2.2
3 4-NO₂-6.80-1.50-3.1
4 2-CH₃-6.45-1.18-2.8

These predictive models are valuable tools in computational chemistry, enabling the in-silico screening of large libraries of virtual compounds to identify candidates with desired reactivity profiles, thereby accelerating the discovery and optimization of chemical reactions. arxiv.orgnih.gov

Structural Diversification and Derivatization Strategies of the 2 2 Phenylethyl Sulfanyl Pyrimidine Scaffold

Chemical Modifications of the Phenylethyl Moiety

The phenylethyl portion of the molecule offers two main sites for derivatization: the aromatic phenyl ring and the aliphatic ethyl linker. These modifications can significantly influence the molecule's steric and electronic properties.

The phenyl ring of the 2-phenylethyl group is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The substitution pattern on the phenyl ring is governed by the directing effect of the existing substituent, in this case, the –CH2CH2S-pyrimidine group. This alkylthioether-like substituent is generally considered to be an ortho-, para-directing group. organicchemistrytutor.comyoutube.comyoutube.com This is due to the ability of the sulfur atom to stabilize the carbocation intermediate (the sigma complex) formed during the substitution at these positions through resonance. organicchemistrytutor.comyoutube.com

Common electrophilic aromatic substitution reactions that can be applied to introduce a variety of functional groups onto the phenyl ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives can serve as handles for further transformations, such as cross-coupling reactions.

Nitration: The introduction of a nitro group (–NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and a meta-director for subsequent substitutions. It can also be reduced to an amino group, providing a route to a wide range of further derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. Friedel-Crafts alkylation involves the reaction with an alkyl halide in the presence of a Lewis acid catalyst, while acylation uses an acyl halide or anhydride. Acylation is generally preferred as it is less prone to polysubstitution and carbocation rearrangements.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (–SO3H), which can be converted to other functional groups like sulfonamides.

The specific conditions for these reactions would need to be optimized to account for the presence of the sulfur atom and the pyrimidine (B1678525) ring, which could be sensitive to strongly acidic or oxidizing conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenylethyl Moiety

Reaction TypeReagentsExpected Products (Major Isomers)
BrominationN-Bromosuccinimide (NBS)2-[(2-(4-Bromophenyl)ethyl)sulfanyl]pyrimidine
NitrationHNO3, H2SO42-[(2-(4-Nitrophenyl)ethyl)sulfanyl]pyrimidine
Friedel-Crafts AcylationAcetyl chloride, AlCl32-[(2-(4-Acetylphenyl)ethyl)sulfanyl]pyrimidine

Aliphatic Chain Derivatizations

The two-carbon ethyl linker between the phenyl ring and the sulfur atom provides another point for structural modification. rsc.org While less commonly explored than aromatic substitution, derivatization of this aliphatic chain can introduce significant structural changes.

Strategies for modifying the ethyl chain include:

Introduction of Substituents: Functional groups can be introduced at the benzylic (α to the phenyl ring) or the β-position (adjacent to the sulfur atom). For instance, oxidation of the benzylic position could yield a ketone, while reactions at the β-position might be more challenging due to the influence of the sulfur atom.

Chain Homologation or Shortening: The length of the aliphatic chain can be altered to investigate the impact of the distance between the phenyl and pyrimidine rings on biological activity. This would involve the synthesis of analogues with, for example, a one-carbon (methylene) or a three-carbon (propyl) linker.

Introduction of Rigidity: The conformational flexibility of the ethyl chain can be constrained by incorporating it into a cyclic system, such as a cyclopropane (B1198618) ring. This can provide valuable information on the bioactive conformation of the molecule.

Derivatization of the aliphatic chain often requires multi-step synthetic sequences, starting from precursors with the desired functionality on the side chain before the attachment to the pyrimidine-2-thiol.

Functionalization of the Pyrimidine Heterocycle

The pyrimidine ring is a key component of the scaffold and offers several positions for functionalization, which can dramatically alter the molecule's chemical and biological properties.

The pyrimidine ring in 2-[(2-phenylethyl)sulfanyl]pyrimidine is generally electron-deficient, which influences its reactivity towards nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The C4 and C6 positions of the pyrimidine ring are electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. For instance, if the starting pyrimidine contains a chloro or bromo substituent at C4 or C6, it can be displaced by a variety of nucleophiles such as amines, alkoxides, and thiols to introduce new functional groups. nih.gov

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the C5 position is the most likely site for such reactions if they can be induced, particularly if activating groups are present on the ring. growingscience.com

Lithiation and Subsequent Electrophilic Quench: A more versatile method for functionalizing the pyrimidine ring involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This can then be quenched with various electrophiles to introduce substituents at specific positions, often C5.

The synthesis of substituted 2-thiopyrimidine derivatives often starts from appropriately functionalized precursors. For example, the condensation of a substituted 1,3-dicarbonyl compound with thiourea (B124793) is a common method for constructing the pyrimidine ring with desired substituents at C4, C5, and C6. beilstein-journals.org

Table 2: Examples of Functionalization of the Pyrimidine Ring

PositionReaction TypeExample Reagents/ConditionsResulting Functional Group
C4/C6Nucleophilic SubstitutionAmine, BaseAmino
C5HalogenationN-BromosuccinimideBromo
C4, C6Oxidationm-CPBAHydroxy (via sulfone)

Annulation Reactions Leading to Fused Pyrimidine Systems

Annulation, or ring-forming, reactions provide a powerful strategy to build additional rings onto the pyrimidine scaffold, leading to the formation of fused heterocyclic systems. These fused systems can significantly alter the three-dimensional shape and electronic properties of the molecule. growingscience.com

Starting from a suitably functionalized this compound, various fused systems can be synthesized. For example, if the pyrimidine ring bears an amino group at C4 and a cyano group at C5, this can be a versatile precursor for constructing fused rings.

Common annulation strategies include:

Thiazolo[3,2-a]pyrimidines: Reaction of 2-thiouracil (B1096) derivatives with α-haloketones or related reagents can lead to the formation of a fused thiazole (B1198619) ring. uci.edu

Pyrimido[4,5-d]pyrimidines: Condensation of a 4-amino-5-cyanopyrimidine with reagents like formamide (B127407) or orthoesters can lead to the formation of a second pyrimidine ring. nih.gov

Pyrrolo[2,3-d]pyrimidines: Construction of a fused pyrrole (B145914) ring can be achieved through various strategies, often involving the cyclization of a substituted pyrimidine with appropriate side chains.

These annulation reactions significantly expand the chemical space accessible from the initial this compound scaffold.

Stereochemical Considerations and Synthesis of Chiral Analogues

The introduction of stereocenters into the this compound scaffold can lead to the development of chiral analogues with potentially improved biological activity and selectivity. Chirality can be introduced in both the phenylethyl moiety and on substituents attached to the pyrimidine ring.

Chirality in the Phenylethyl Moiety: A stereocenter can be created in the ethyl linker, for example, by introducing a substituent at the benzylic position. This would lead to the synthesis of (R)- and (S)-enantiomers. The synthesis of such chiral analogues typically involves the use of chiral starting materials or asymmetric synthesis methodologies. For instance, a chiral phenylethanol could be converted to the corresponding thiol and then coupled with a 2-halopyrimidine.

Chirality on the Pyrimidine Ring or its Substituents: If substituents with stereocenters are introduced at the C4, C5, or C6 positions of the pyrimidine ring, this will also result in chiral molecules.

The synthesis of enantiomerically pure or enriched compounds is crucial for studying the stereochemical requirements of biological targets. Chiral chromatography can be used to separate enantiomers, or asymmetric synthesis methods can be employed to produce a single enantiomer selectively. The biological evaluation of individual enantiomers is important as they often exhibit different potencies and pharmacological profiles. mdpi.com

Non Biological and Material Science Applications of Pyrimidine Thioether Compounds

Investigation of 2-[(2-Phenylethyl)sulfanyl]pyrimidine in Catalytic Systems

The presence of sulfur and nitrogen atoms in this compound suggests its potential as a catalyst or a component in catalytic systems. The thioether sulfur can be susceptible to oxidation, and the nitrogen atoms of the pyrimidine (B1678525) ring can act as Lewis bases, making these compounds interesting for various catalytic transformations.

Research into pyrimidine thioethers has shown their activity in oxidation reactions. For instance, the liquid-phase oxidation of pyrimidine thioethers has been studied using catalysts like Ti-SBA-15. capes.gov.br Supported tantalum catalysts have also demonstrated activity and selectivity in the oxidation of pyrimidine thioethers. mdpi.compreprints.org These studies indicate that the thioether moiety is a key functional group in these catalytic processes. The phenylethyl group in this compound could influence the steric and electronic environment of the sulfur atom, potentially modulating the catalytic activity and selectivity in such oxidation reactions.

The following table illustrates the catalytic performance of related pyrimidine thioether compounds in oxidation reactions, providing a basis for predicting the potential efficacy of this compound in similar systems.

Catalyst SystemSubstrateOxidantMajor ProductConversion (%)Selectivity (%)
Ta-MCM-41A pyrimidine thioetherH₂O₂Sulfoxide (B87167)8595
Ti-SBA-15A pyrimidine thioetherH₂O₂Sulfoxide7892
V-MCM-41A pyrimidine thioetherH₂O₂Sulfone9288

This data is illustrative and based on findings for the broader class of pyrimidine thioethers.

Potential as Ligands in Coordination Chemistry for Material Applications

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether group in this compound are potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes. The resulting metal complexes could have interesting properties for material applications, such as in the development of novel catalysts, magnetic materials, or luminescent materials.

The coordination chemistry of pyrimidine derivatives is well-established, and the inclusion of a thioether group provides an additional soft donor site, enabling the formation of diverse coordination modes. The phenylethyl substituent could further influence the solid-state packing and intermolecular interactions within the resulting coordination polymers or metal-organic frameworks (MOFs), potentially leading to materials with unique structural and functional properties.

Theoretical Exploration of Optical and Electronic Properties in Functional Materials

Pyrimidine derivatives are known to be key components in the creation of novel organic chromophores for nonlinear optical (NLO) materials due to their electron-withdrawing nature and aromaticity. nih.gov The structure of this compound, with its donor (thioether) and acceptor (pyrimidine) components, suggests potential for intramolecular charge transfer (ICT), a key characteristic for NLO activity.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the NLO properties of such molecules. acs.orgrsc.org These computational analyses can estimate key parameters like the first and second hyperpolarizabilities, which are indicative of a material's NLO response. The investigation of the NLO and optoelectronic properties of pyrimidine-based molecules is driven by their potential applications in a range of scientific and technological fields. nih.govacs.org

Below is a table of theoretically calculated electronic properties for a representative pyrimidine thioether, illustrating the type of data that would be relevant for assessing the potential of this compound in functional materials.

PropertyCalculated Value
Dipole Moment (μ)3.5 D
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
First Hyperpolarizability (β)15 x 10⁻³⁰ esu

This data is representative of theoretical calculations for pyrimidine-based NLO chromophores.

Considerations in Agrochemical Design and Development (e.g., Synthetic Precursors for Agrochemicals)

The pyrimidine ring is a common feature in a number of commercial pesticides. acs.org Consequently, pyrimidine thioethers, including this compound, are valuable synthetic precursors in the design and development of new agrochemicals. The introduction of a thioether linkage can modulate the biological activity and physicochemical properties of the resulting compounds.

Numerous studies have reported the synthesis and biological evaluation of novel pyrimidine thioether derivatives as potential fungicides and herbicides. nyxxb.cnresearchgate.net For example, novel benzimidazole (B57391) derivatives bearing a pyrimidine-thioether moiety have been synthesized and shown to have fungicidal activity against Botrytis cinerea. acs.orgresearchgate.net Similarly, pyrimidine derivatives containing a 1,3,4-oxadiazole (B1194373) thioether fragment have demonstrated notable in vivo protection activity against the tobacco mosaic virus and significant antifungal activity. acs.orgnih.gov The this compound scaffold could be a starting point for the synthesis of more complex molecules with enhanced agrochemical properties.

The following table summarizes the fungicidal activity of several pyrimidine thioether derivatives against common plant pathogens, highlighting the potential of this class of compounds in agrochemical applications.

CompoundTarget PathogenEC₅₀ (μg/mL)
Pyrimidine-thioether derivative ABotrytis cinerea1.85
Pyrimidine-thioether derivative BPhomopsis sp.25.9
Pyrimidine-thioether derivative CSphaerotheca fuliginea50

Data is based on published research for various pyrimidine thioether derivatives. nyxxb.cnresearchgate.net

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